2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

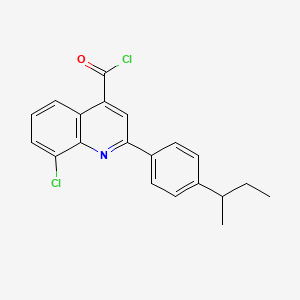

The systematic IUPAC name for the compound, 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride , reflects its structural complexity. The name is derived from the quinoline backbone, a bicyclic system comprising a benzene ring fused to a pyridine ring. Key substituents include:

- A chlorine atom at position 8 of the quinoline ring.

- A sec-butylphenyl group (4-sec-butylphenyl) at position 2.

- A carbonyl chloride (-COCl) functional group at position 4.

The molecular formula, C₂₀H₁₇Cl₂NO , corresponds to a molecular weight of 358.26 g/mol . The structural arrangement ensures planar geometry at the quinoline core, with steric effects introduced by the bulky sec-butylphenyl substituent. A comparative breakdown of the formula is provided below:

| Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 20 | 240.20 |

| Hydrogen (H) | 17 | 17.17 |

| Chlorine (Cl) | 2 | 70.90 |

| Nitrogen (N) | 1 | 14.01 |

| Oxygen (O) | 1 | 16.00 |

The sec-butyl group (-CH(CH₂CH₃)CH₂CH₃) introduces branching at the phenyl ring’s para position, distinguishing it from linear alkyl-substituted analogues.

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallography remains the gold standard for resolving the three-dimensional conformation of quinoline derivatives. While direct crystallographic data for This compound is limited in public databases, insights can be inferred from structurally related compounds. For example:

- The quinoline ring typically adopts a planar conformation , with minor deviations caused by steric hindrance from substituents.

- The carbonyl chloride group at position 4 introduces polarity, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces.

- The sec-butylphenyl substituent likely induces torsional strain, as observed in analogues like 2-(4-butylphenyl)-6-chloroquinoline-4-carbonyl chloride, which crystallizes in a monoclinic system with a P2₁/c space group.

Hypothetical modeling suggests that the chlorine atom at position 8 and the sec-butylphenyl group at position 2 create a twisted molecular geometry , reducing symmetry and complicating crystal packing. Such distortions are common in sterically hindered quinoline derivatives and are critical for understanding their reactivity.

Comparative Analysis with Related Quinoline Carbonyl Derivatives

The structural and electronic effects of substituents on quinoline derivatives are well-documented. Below, This compound is compared to three analogues:

Key findings from the comparison include:

- Steric Effects : The sec-butyl group in the target compound reduces rotational freedom compared to linear alkyl or alkoxy chains, potentially lowering solubility in nonpolar solvents.

- Electronic Effects : The electron-withdrawing carbonyl chloride group enhances electrophilicity at the quinoline’s C4 position, making it reactive toward nucleophiles.

- Halogen Influence : Chlorine at C8 directs electrophilic substitution to C5 and C7 positions, whereas bromine in analogues shifts reactivity patterns.

These comparisons underscore the interplay between substituent identity, position, and molecular functionality in quinoline-based systems.

Properties

IUPAC Name |

2-(4-butan-2-ylphenyl)-8-chloroquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO/c1-3-12(2)13-7-9-14(10-8-13)18-11-16(20(22)24)15-5-4-6-17(21)19(15)23-18/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWIHPFZOQCATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloroquinoline Derivatives via Cyclization and Chlorination

- The synthesis often begins with the formation of a quinoline core through cyclization of suitable precursors such as 3-(chloroanilino)propanoic acids or related intermediates.

- The cyclization typically employs polyphosphoric acid (PPA) or other dehydrating agents to facilitate ring closure, yielding tetrahydroquinoline intermediates.

- Subsequent chlorination of the tetrahydroquinoline derivatives is achieved using chlorinating agents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂), converting the tetrahydroquinoline to the quinoline ring with a chlorine substituent at the 8-position.

Tetrahydroquinoline derivative + POCl₃ → 8-Chloroquinoline derivative

- French Pat. No. 1,514,280 describes cyclization of 3-(chloroanilino)propanoic acids with PPA, followed by chlorination with POCl₃, to produce 8-chloroquinolines with high yields.

- The process avoids formation of unstable intermediates like 4-oxo-1,2,3,4-tetrahydroquinolines, improving overall efficiency.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Polyphosphoric acid | Reflux | 70-85% | Forms tetrahydroquinoline intermediates |

| Chlorination | POCl₃ | Reflux, inert atmosphere | 80-90% | Converts tetrahydroquinoline to 8-chloroquinoline |

Synthesis of 4-Carbonyl Chloride Derivatives from Carboxylic Acids

- The carboxylic acid precursor, such as 2-(4-sec-butylphenyl)quinoline-4-carboxylic acid, is converted to its acyl chloride using chlorinating agents.

- Phosphorus oxychloride (POCl₃) is the reagent of choice due to its efficiency and selectivity.

- The reaction is typically carried out under reflux with inert atmosphere, ensuring complete conversion to the acyl chloride.

Quinoline-4-carboxylic acid + POCl₃ → Quinoline-4-carbonyl chloride

- The process is well-documented for various quinoline derivatives, with yields often exceeding 80%.

- The reaction conditions are optimized to prevent over-chlorination or decomposition of sensitive functional groups.

| Starting Material | Chlorinating Agent | Conditions | Yield | Notes |

|---|---|---|---|---|

| 2-(4-sec-butylphenyl)quinoline-4-carboxylic acid | POCl₃ | Reflux, 2-4 hours | 80-85% | Produces the acyl chloride |

Coupling of the Acyl Chloride with Aromatic Amines

- The quinoline-4-carbonyl chloride reacts with substituted amines, such as 4-sec-butylphenylamine, under mild conditions.

- Typically, the reaction is conducted in an inert solvent like ethanol or dichloromethane at low temperatures (~10-15°C) to control reactivity.

- The resulting amide or acylated derivatives serve as key intermediates for further functionalization.

- The reaction proceeds smoothly with high yields (~75-85%) when performed under controlled temperature and inert atmosphere.

- The process allows for the introduction of various substituents at the 4-position, enabling diversification of the quinoline scaffold.

| Intermediate | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Quinoline-4-carbonyl chloride + amine | Amine | 10-15°C, ethanol | 75-85% | Formation of substituted quinoline derivatives |

Summary of the Overall Synthetic Route

| Step | Description | Reagents & Conditions | Typical Yield | References |

|---|---|---|---|---|

| 1 | Cyclization to form quinoline core | Aromatic precursor + PPA | 70-85% | French Pat. No. 1,514,280 |

| 2 | Chlorination to introduce chlorine at 8-position | POCl₃ | 80-90% | US4277607A |

| 3 | Conversion of acid to acyl chloride | POCl₃ | 80-85% | US6500955B1 |

| 4 | Coupling with substituted amines | Ethanol, low temp | 75-85% | Literature reports |

Notes and Considerations

- Choice of Chlorinating Agent: POCl₃ is preferred due to its high efficiency and ability to produce pure 8-chloroquinoline derivatives.

- Reaction Conditions: Maintaining inert atmospheres and controlling temperature are crucial for high yields and product purity.

- Functional Group Compatibility: The process tolerates various substituents, including halogens, methoxy, and nitro groups, allowing for structural diversification.

- Safety Precautions: Chlorinating agents are highly reactive and toxic; appropriate safety protocols must be followed.

Research Findings & Data Summary

| Source | Key Findings | Advantages | Limitations |

|---|---|---|---|

| US6500955B1 | Single-pot synthesis from haloquinoline derivatives | Simplifies process, high yields | Requires specific starting materials |

| US4277607A | Multi-step synthesis involving cyclization and chlorination | Well-established, high yield | Longer process, multiple steps |

| French Pat. No. 1,514,280 | Cyclization of amino acids and subsequent chlorination | Efficient for 8-chloroquinolines | Requires specific precursors |

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Electrophilic aromatic substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at specific positions.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Electrophilic aromatic substitution: Chlorinating agents like phosphorus pentachloride or sulfuryl chloride.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Amides, esters, and thioesters: Formed through nucleophilic substitution reactions.

Functionalized quinoline derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride has several scientific research applications:

Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.

Chemical research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Material science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the inhibition of specific biological pathways. The chloroquinoline core is known to intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Key Observations:

- Quinoline Ring: Chlorine at position 8 increases electronegativity, favoring electron-withdrawing effects, whereas methyl groups (e.g., sc-320941) introduce electron-donating properties. Bromine at position 6 (sc-337091) may enhance halogen bonding in drug design .

Molecular Weight : The target compound’s molecular weight (358.28) is higher than its methyl-substituted analog (337.87) due to chlorine’s atomic mass .

Research and Industrial Relevance

- Electronics: Quinoline derivatives with sec-butyl groups are utilized in OLEDs to improve solubility for inkjet printing. For instance, polyfluorene derivatives with sec-butylphenyl groups enhance hole transport in light-emitting layers .

Biological Activity

2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a quinoline backbone with a sec-butylphenyl group and a chloro substituent at the 8-position. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : Often synthesized via the Skraup synthesis method.

- Chlorination : Achieved through electrophilic aromatic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The compound may act through:

- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells .

- Enzyme Inhibition : The compound can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes or by interfering with DNA synthesis .

Anti-inflammatory Effects

As an anti-inflammatory agent, this compound may modulate inflammatory pathways through COX inhibition and other mechanisms .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer pathways.

- DNA Interaction : The ability to intercalate into DNA suggests a mechanism that disrupts normal cellular function .

- Receptor Modulation : Potential binding to specific receptors could modulate signal transduction pathways involved in cellular responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid | Lacks sec-butyl and chlorine substituents | Different anti-inflammatory profile |

| 8-Chloroquinoline-4-carboxylic acid | Lacks sec-butylphenyl group | Reduced binding affinity |

| 2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid | Butyl instead of sec-butyl group | Altered steric effects |

This table illustrates how structural variations can significantly affect biological activity and chemical properties.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Anticancer Studies : A study demonstrated that derivatives of quinoline exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications can enhance efficacy .

- Antimicrobial Research : Another study reported that related quinoline compounds showed effectiveness against resistant strains of bacteria, emphasizing the importance of structural modifications for improved activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Sec-butylphenyl)-8-chloroquinoline-4-carbonyl chloride, and how are intermediates characterized?

- Methodology :

- Step 1 : Begin with Friedel-Crafts acylation to introduce the quinoline backbone. Use anhydrous AlCl₃ as a catalyst in a dichloromethane solvent under inert conditions .

- Step 2 : Introduce the 8-chloro substituent via electrophilic aromatic substitution using Cl₂ or SOCl₂, optimizing temperature (70–80°C) to avoid over-chlorination .

- Step 3 : Attach the 4-sec-butylphenyl group via Suzuki-Miyaura coupling, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water biphasic system .

- Characterization : Validate intermediates using ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), FT-IR (C=O stretch at ~1750 cm⁻¹), and LC-MS (M⁺ at m/z 374.7) .

Q. How is the compound’s purity assessed, and what analytical methods resolve co-eluting impurities?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time ~12.3 min; monitor at 254 nm. Adjust pH to 2.5 to improve peak resolution .

- Troubleshooting : For co-eluting peaks, employ orthogonal methods like GC-MS (electron ionization mode) or preparative TLC (silica gel, hexane/EtOAc 7:3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

- Methodology :

- SAR Analysis : Compare analogs (e.g., 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride ) using dose-response curves (IC₅₀ values) and molecular docking (PDB: 1T4G for kinase targets).

- Data Validation : Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 48h incubation). Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

Q. What computational strategies predict the compound’s reactivity with nucleophiles (e.g., amines, alcohols)?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO gap < 4 eV indicates high reactivity) .

- Kinetic Studies : Monitor reaction progress via in-situ IR (disappearance of C=O stretch) and fit data to a second-order rate law .

Q. How does steric hindrance from the sec-butyl group influence regioselectivity in derivatization reactions?

- Methodology :

- Steric Maps : Generate using molecular modeling software (e.g., Schrödinger Maestro). Compare with less hindered analogs (e.g., 2-(4-methylphenyl) derivatives) .

- Experimental Testing : React with bulkier nucleophiles (e.g., tert-butanol) under reflux. Analyze products via 2D NMR (NOESY for spatial proximity) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in aqueous buffers?

- Methodology :

- Controlled Degradation Study : Incubate at pH 7.4 (PBS) and pH 1.2 (HCl) at 37°C. Sample at 0, 6, 12, 24h; quantify degradation via HPLC .

- Mechanistic Insight : Identify hydrolysis products (e.g., carboxylic acid via LC-MS) and propose pathways (e.g., SN1 vs. SN2) using isotopic labeling (¹⁸O-H₂O) .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.